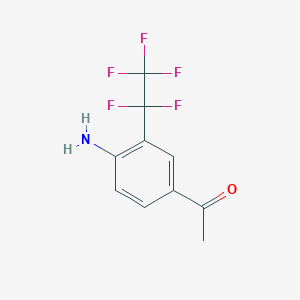

4-Amino-3-(pentafluoroethyl)acetophenone

Description

4-Amino-3-(pentafluoroethyl)acetophenone is a fluorinated acetophenone derivative characterized by:

- Acetophenone backbone: A phenyl group bonded to a ketone (C=O) at the methyl position.

- Substituents: Amino group (-NH₂) at position 2. Pentafluoroethyl group (-CF₂CF₃) at position 2.

Properties

IUPAC Name |

1-[4-amino-3-(1,1,2,2,2-pentafluoroethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F5NO/c1-5(17)6-2-3-8(16)7(4-6)9(11,12)10(13,14)15/h2-4H,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVGASGJOSGSLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(pentafluoroethyl)acetophenone can be achieved through several methods. One common approach involves the reaction of aryl triflates with a mixture of tetramethylstannane (SnMe4), palladium(0) (Pd(0)), and carbon monoxide (CO) in the presence of triethylamine (Et3N) in dimethylformamide (DMF) at 60°C . Another method involves the Williamson ether synthesis followed by a Smiles rearrangement reaction to produce benzamide compounds, which are then hydrolyzed to yield 4-aminoacetophenone .

Industrial Production Methods

For large-scale industrial production, the preparation method involving the Williamson ether synthesis and Smiles rearrangement is preferred due to its gentle reaction conditions and the absence of flammable and highly toxic reagents . This method is economical and practical, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(pentafluoroethyl)acetophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted acetophenone derivatives.

Scientific Research Applications

4-Amino-3-(pentafluoroethyl)acetophenone has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antifungal properties.

Medicine: Explored for its potential use in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Amino-3-(pentafluoroethyl)acetophenone involves its interaction with specific molecular targets and pathways. The compound can undergo α-functionalization through Kornblum oxidation or C–H functionalization, leading to the formation of arylglyoxal or radical intermediates . These intermediates can then participate in various chemical reactions, contributing to the compound’s biological and chemical activities.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Catalytic Hydrogenation

- p-Trifluoromethylacetophenone (): Structure: Trifluoromethyl (-CF₃) at position 3. Reactivity: In asymmetric hydrogenation studies using Rh catalysts, trifluoromethyl groups enhance substrate enantioselectivity due to strong electron-withdrawing effects.

- 4-Aminoacetophenone (): Structure: Amino group (-NH₂) at position 4. Reactivity: The amino group increases electron density on the aromatic ring, which may slow catalytic hydrogenation compared to electron-deficient analogs. However, the pentafluoroethyl group in the target compound counterbalances this by withdrawing electrons, creating a unique electronic profile .

Fluorination Effects on Physical and Chemical Properties

- 3'-Ethoxy-2,2,2,4',5'-pentafluoroacetophenone (): Structure: Ethoxy (-OCH₂CH₃) at position 3', pentafluoroethyl (-CF₂CF₃) at position 4'. Unique Aspect: The ethoxy group introduces steric bulk and moderate electron donation, whereas the target compound’s amino group offers hydrogen-bonding capability. Both compounds exhibit high lipophilicity due to fluorination, but the amino group may improve solubility in polar solvents .

- 2',3',4',5',6'-Pentafluoroacetophenone (): Structure: Fully fluorinated phenyl ring. Fluorination patterns also influence metabolic stability in biological systems .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Substituents | Key Properties | Biological Activity |

|---|---|---|---|

| 4-Amino-3-(pentafluoroethyl)acetophenone | -NH₂ (C4), -CF₂CF₃ (C3) | High lipophilicity, hydrogen bonding | Potential receptor antagonism |

| p-Trifluoromethylacetophenone | -CF₃ (C4) | Electron-deficient, enantioselective | Antifungal, catalytic substrates |

| 3'-Ethoxy-2,2,2,4',5'-pentafluoroacetophenone | -OCH₂CH₃ (C3'), -CF₂CF₃ (C4') | Steric hindrance, moderate polarity | Unreported, likely metabolic stability |

| 4-Aminoacetophenone | -NH₂ (C4) | Electron-rich, polar | Anti-inflammatory, antioxidant |

Table 2: Fluorination Impact on Properties

| Compound Name | Fluorine Atoms | Substituent Position | Effect on Reactivity |

|---|---|---|---|

| This compound | 5 (CF₂CF₃) | C3 | Enhanced electron withdrawal |

| 2',3',4',5',6'-Pentafluoroacetophenone | 5 (aromatic) | C2', C3', C4', C5', C6' | Extreme hydrophobicity, metabolic resistance |

| 2,2,2-Trifluoroacetophenone | 3 (CF₃) | C2 | Moderate electron withdrawal |

Research Findings and Implications

- Synthetic Utility: The amino and pentafluoroethyl groups make this compound a versatile intermediate for synthesizing fluorinated pharmaceuticals or agrochemicals. Its electronic profile may favor nucleophilic aromatic substitution or palladium-catalyzed coupling reactions .

- The amino group could enable targeting of amine-sensitive enzymes, while fluorination improves bioavailability .

- Catalytic Applications: The compound’s steric and electronic properties may optimize asymmetric hydrogenation outcomes when used as a substrate, similar to p-trifluoromethylacetophenone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.